Squalene deriv.
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Overview
Description
Squalene is a natural organic compound that is found in high concentrations in shark liver oil. It is also found in small amounts in olive oil, wheat germ oil, and other vegetable oils. Squalene derivatives are synthetic compounds that are derived from squalene. These derivatives have various applications in scientific research, including drug delivery, cosmetics, and biotechnology.
Mechanism Of Action
The mechanism of action of squalene derivatives varies depending on the specific compound. However, in general, squalene derivatives are able to interact with biological membranes and affect the function of membrane-bound proteins. Squalene derivatives are also able to interact with enzymes and modulate their activity.
Biochemical And Physiological Effects
Squalene derivatives have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and immunomodulatory activity. Squalene derivatives are also able to modulate lipid metabolism and cholesterol homeostasis.
Advantages And Limitations For Lab Experiments
Squalene derivatives have several advantages for lab experiments, including their availability, low cost, and ease of synthesis. However, squalene derivatives may also have limitations, such as their potential toxicity and their limited solubility in water.
Future Directions
There are several future directions for the use of squalene derivatives in scientific research. One potential direction is the development of novel squalene-based adjuvants for vaccines. Another potential direction is the use of squalene derivatives in the development of new cosmetic products. Additionally, squalene derivatives may have potential applications in drug delivery and biotechnology. Further research is needed to explore these potential applications and to better understand the mechanisms of action of squalene derivatives.
Synthesis Methods
Squalene derivatives can be synthesized using various methods, including chemical modification of squalene, enzymatic conversion of squalene, and microbial transformation of squalene. Chemical modification involves the use of chemical reagents to modify the structure of squalene. Enzymatic conversion involves the use of enzymes to catalyze the conversion of squalene into its derivatives. Microbial transformation involves the use of microorganisms to convert squalene into its derivatives.
Scientific Research Applications
Squalene derivatives have various applications in scientific research, including drug delivery, cosmetics, and biotechnology. Squalene-based adjuvants are used in vaccines to enhance the immune response. Squalene derivatives are also used in the formulation of cosmetic products, such as moisturizers and anti-aging creams. In biotechnology, squalene derivatives are used as building blocks for the synthesis of complex molecules.
properties
CAS RN |
142636-14-4 |
---|---|
Product Name |
Squalene deriv. |
Molecular Formula |
C29H51NO |
Molecular Weight |
429.7 g/mol |
IUPAC Name |
(4E,8E)-N-[(E)-6-(3,3-dimethyloxiran-2-yl)-4-methylhex-3-enyl]-N,5,9,13-tetramethyltetradeca-4,8,12-trien-1-amine |
InChI |
InChI=1S/C29H51NO/c1-24(2)14-11-16-26(4)18-12-17-25(3)15-9-10-22-30(8)23-13-19-27(5)20-21-28-29(6,7)31-28/h14-15,18-19,28H,9-13,16-17,20-23H2,1-8H3/b25-15+,26-18+,27-19+ |
InChI Key |
QVSSLEUYYYXQOL-HCHGGRKRSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCCN(C)CC/C=C(\C)/CCC1C(O1)(C)C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCCN(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCCN(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C |
synonyms |
(6E(-))-2,3-epoxy-10-aza-10,11-DHSQ (6Z(-))-2,3-epoxy-10-aza-10,11-DHSQ 10-aza-10,11-dihydrosqualene-2,3-epoxide 2,3-epoxy-10-aza-10,11-DHSQ 2,3-epoxy-10-aza-10,11-dihydrosqualene 2,3-epoxy-10-aza-10,11-dihydrosqualene, 6Z (-)-isome |
Origin of Product |
United States |
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